3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid

CYP450 Drug Metabolism Inhibition

Essential reference inhibitor for CYP450 screening (IC50: 5.6 µM CYP3A4, 8.6 µM CYP2C8, 20 µM CYP2B6). The 3-chlorophenyl regioisomer at the imidazole 5-position is critical for reproducible SAR—substitution with the 2-substituted analog (CAS 1368505-45-6) yields unpredictable activity. Use as a negative control or heme-binding probe in drug metabolism assays. Confirm identity via CAS 1707580-88-8 before ordering.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68
CAS No. 1707580-88-8
Cat. No. B2759604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid
CAS1707580-88-8
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CN=C(N2)CCC(=O)O
InChIInChI=1S/C12H11ClN2O2/c13-9-3-1-2-8(6-9)10-7-14-11(15-10)4-5-12(16)17/h1-3,6-7H,4-5H2,(H,14,15)(H,16,17)
InChIKeyQXCNGVYBYCDDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid (CAS 1707580-88-8): Chemical Profile and Research Applications


3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid (CAS 1707580-88-8) is a synthetic imidazole derivative with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This compound features a 1H-imidazole core substituted at the 5-position with a 3-chlorophenyl group and at the 2-position with a propanoic acid moiety [1]. As a member of the imidazole class, it serves as a versatile scaffold in medicinal chemistry and chemical biology research, with reported interactions with cytochrome P450 enzymes [2].

Why Generic Substitution of 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic Acid is Not Straightforward


Substituting 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid with a close analog or a generic imidazole derivative is not straightforward due to the critical role of the 3-chloro substitution pattern on the phenyl ring and the specific regioisomeric arrangement of the imidazole core. The presence and position of the chlorine atom, as well as the attachment of the propanoic acid moiety at the 2-position versus the 5-position, profoundly influence the compound's lipophilicity, electronic distribution, and binding interactions with biological targets . For instance, the regioisomer 3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid (CAS 1368505-45-6) differs only in the position of the chlorophenyl group but exhibits a distinct SMILES string [1], and its biological activity profile is not publicly documented, suggesting that simple substitution could yield unpredictable results. Therefore, for reproducible research, the exact compound with the verified CAS number is essential.

Quantitative Evidence for Selecting 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic Acid Over Analogs


CYP3A4 Inhibition: 3-Chlorophenyl Imidazole Propanoic Acid as a Weak Inhibitor

3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid exhibits weak inhibitory activity against human cytochrome P450 3A4, with an IC50 of 5.60 × 10³ nM (5.6 μM) in human liver microsomes using midazolam as a substrate [1]. This is in stark contrast to potent CYP3A4 inhibitors like ketoconazole (IC50 ~0.05 μM) and moderate inhibitors like fluconazole (IC50 ~2-10 μM). The weak inhibition profile is a key differentiator from many imidazole-containing antifungals and CYP inhibitors, which often show stronger CYP3A4 inhibition due to heme coordination. No comparable CYP3A4 inhibition data is publicly available for the regioisomer 3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid (CAS 1368505-45-6) [2].

CYP450 Drug Metabolism Inhibition

CYP2C8 Inhibition Profile: Comparable Weak Inhibition

Inhibition of CYP2C8 by 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid was measured at an IC50 of 8.60 × 10³ nM (8.6 μM) in human liver microsomes using amodiaquine as a substrate [1]. This weak inhibition is comparable to the compound's activity against CYP3A4 and CYP2B6. Notably, the regioisomer 3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid (CAS 1368505-45-6) has no reported CYP2C8 inhibition data [2]. The consistent weak inhibition across multiple CYP isoforms distinguishes this compound from more potent, non-selective CYP inhibitors.

CYP2C8 Drug Metabolism Inhibition

CYP2B6 Inhibition: Weakest Among Tested CYP Isoforms

The compound shows the weakest inhibition against CYP2B6 among the three CYP isoforms tested, with an IC50 of 2.00 × 10⁴ nM (20 μM) in human liver microsomes using bupropion as a substrate [1]. This represents a 3-4 fold lower potency compared to its activity on CYP3A4 and CYP2C8. This differential isoform sensitivity provides a nuanced profile that can be exploited in studies requiring minimal CYP2B6 interference. The regioisomer (CAS 1368505-45-6) has no reported CYP2B6 inhibition data [2].

CYP2B6 Drug Metabolism Inhibition

Regioisomeric Differentiation: Unique 5-(3-Chlorophenyl) Substitution Pattern

The compound 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid (CAS 1707580-88-8) is structurally distinct from its regioisomer 3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid (CAS 1368505-45-6). While both share the same molecular formula (C12H11ClN2O2) and molecular weight (250.68 g/mol), they differ in the position of the 3-chlorophenyl group on the imidazole ring (5-position vs. 2-position) [1][2]. This regioisomerism results in different SMILES strings: O=C(O)CCc1ncc(-c2cccc(Cl)c2)[nH]1 for the target compound and O=C(O)CCc1cnc(-c2cccc(Cl)c2)[nH]1 for the regioisomer [1][2]. Critically, the biological activity of the target compound is documented with CYP inhibition data, whereas no such data is publicly available for the regioisomer [3].

Regioisomer SAR Chemical Biology

Structural Differentiation from Des-Chloro and 4-Chloro Analogs

The 3-chloro substitution on the phenyl ring of this compound (CAS 1707580-88-8) distinguishes it from the unsubstituted phenyl analog 3-(5-phenyl-1H-imidazol-2-yl)propanoic acid and the 4-chloro positional isomer 3-[5-(4-chlorophenyl)-1H-imidazol-2-yl]propanoic acid. Chlorine substitution at the 3-position imparts a specific electronic effect (inductive electron-withdrawal) and increases lipophilicity (estimated cLogP ~2.0-2.5) compared to the des-chloro analog (cLogP ~1.5-2.0). While direct comparative biological data are not available, class-level SAR studies on imidazole-based enzyme inhibitors consistently demonstrate that the position of halogen substituents critically modulates target affinity and selectivity [1]. The 3-chloro substitution pattern may confer a distinct binding orientation in hydrophobic pockets compared to the 4-chloro isomer.

Halogen SAR Lipophilicity Binding

Recommended Research Applications for 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic Acid Based on Evidence


CYP Inhibition Profiling and Drug-Drug Interaction Studies

Given its documented weak inhibitory activity against CYP3A4 (IC50 5.6 μM), CYP2C8 (IC50 8.6 μM), and CYP2B6 (IC50 20 μM), this compound is ideally suited as a reference weak inhibitor or negative control in cytochrome P450 inhibition assays. Researchers can use it to establish baseline inhibition thresholds in high-throughput screening for drug metabolism liabilities. Its well-defined IC50 values allow for direct comparison with test compounds [1].

Structure-Activity Relationship (SAR) Studies on Imidazole Scaffolds

The distinct 5-(3-chlorophenyl) substitution pattern and the availability of the regioisomer (CAS 1368505-45-6) make this compound a valuable tool for SAR investigations. By comparing the biological activity and physicochemical properties of the 5-substituted versus 2-substituted imidazole derivatives, researchers can delineate the impact of regioisomerism on target binding and metabolic stability [1][2].

Chemical Biology Probe for Imidazole-Mediated Enzyme Interactions

Imidazole rings are known to coordinate heme iron in CYP enzymes. The weak inhibition profile of this compound suggests that the 3-chlorophenyl and propanoic acid substituents disrupt strong heme coordination. This compound can be employed as a probe to study the structural requirements for heme binding and to identify non-heme targets of imidazole-containing molecules [1].

Development of Novel Imidazole-Based Therapeutics

The imidazole core is a privileged scaffold in drug discovery, appearing in antifungals, anti-inflammatories, and kinase inhibitors. This compound, with its specific substitution and documented CYP interaction data, can serve as a key intermediate or a lead-like fragment in the synthesis of novel imidazole derivatives. Its weak CYP inhibition may be advantageous in designing compounds with a favorable drug-drug interaction profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.